molecular formula C6H15NO4S B13013192 2-Ammonio-3,3-dimethylbutyl sulfate

2-Ammonio-3,3-dimethylbutyl sulfate

Katalognummer: B13013192
Molekulargewicht: 197.26 g/mol
InChI-Schlüssel: RYNOUJRGTBCEPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ammonio-3,3-dimethylbutyl sulfate is a chemical compound with the molecular formula C₆H₁₅NO₄S and a molecular weight of 197.25 g/mol . It is primarily used for research purposes and is known for its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ammonio-3,3-dimethylbutyl sulfate typically involves the reaction of 3,3-dimethylbutylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3,3-dimethylbutylamine+H2SO42-Ammonio-3,3-dimethylbutyl sulfate\text{3,3-dimethylbutylamine} + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} 3,3-dimethylbutylamine+H2​SO4​→2-Ammonio-3,3-dimethylbutyl sulfate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ammonio-3,3-dimethylbutyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ammonium group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

2-Ammonio-3,3-dimethylbutyl sulfate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Ammonio-3,3-dimethylbutyl sulfate involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites on biomolecules, influencing their structure and function. The sulfate group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ammonio-2-phenylethyl sulfate
  • 2-Ammonio-3-phenylpropyl sulfate
  • 2-Ammonio-4-methylpentyl sulfate

Uniqueness

2-Ammonio-3,3-dimethylbutyl sulfate is unique due to its specific structural features, such as the presence of a dimethylbutyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C6H15NO4S

Molekulargewicht

197.26 g/mol

IUPAC-Name

(2-azaniumyl-3,3-dimethylbutyl) sulfate

InChI

InChI=1S/C6H15NO4S/c1-6(2,3)5(7)4-11-12(8,9)10/h5H,4,7H2,1-3H3,(H,8,9,10)

InChI-Schlüssel

RYNOUJRGTBCEPX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(COS(=O)(=O)[O-])[NH3+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.